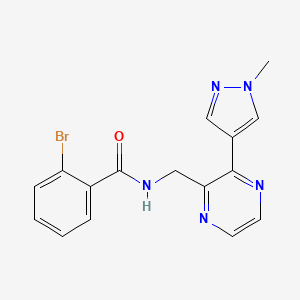

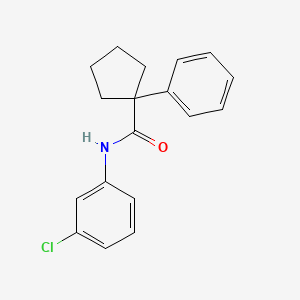

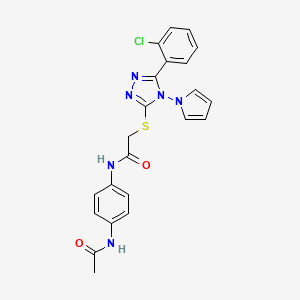

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Descripción general

Descripción

“2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . This specific compound is an acetamide derivative .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a thiazole amine with an acyl chloride in the presence of a base . The reaction mixture is heated to reflux, and after completion, it is cooled and diluted .Molecular Structure Analysis

The molecular structure of this compound is influenced by intramolecular hydrogen bonds . The phenyl ring is oriented at an angle with respect to the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Anticancer Activity

Derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. For instance, a novel series of pharmacophores containing thiazole were synthesized using facile methods and evaluated in vitro for their anticancer activity against Hepatocellular carcinoma cell lines, with some compounds exhibiting significant inhibitory activity (Gomha et al., 2017).

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown promising antimicrobial and antifungal activities. Synthesis of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives investigated for antimicrobial activity demonstrated significant antibacterial and anticandidal effects against various strains (Dawbaa et al., 2021).

Anticonvulsant Agents

The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety explored their anticonvulsant activity. Several synthesized compounds showed protection against picrotoxin-induced convulsion, highlighting the potential of thiazole derivatives in developing anticonvulsant therapies (Farag et al., 2012).

Tumor Hypoxia Markers

Nitroimidazole-based thioflavin-T derivatives, incorporating thiazole groups, were synthesized and evaluated as tumor hypoxia markers. These compounds demonstrated the ability to accumulate in hypoxic tumor cells, offering a promising approach for identifying and targeting hypoxic tumor environments (Li et al., 2005).

Inhibitors in Tissue Damage

Thiazolidinone derivatives, integrating a benzisothiazole and 4-thiazolidinone framework, were synthesized and assessed for their effectiveness in affecting the inflammatory/oxidative process. These compounds, especially those able to inhibit MMP-9 at nanomolar levels, showed potential for wound healing applications (Incerti et al., 2018).

Mecanismo De Acción

Target of Action

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that the compound may target a variety of enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . These interactions can lead to changes in the activity of the target, which can result in the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to microbial growth, inflammation, and tumor progression, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may inhibit the growth of microbes and tumors, reduce inflammation, and other cellular effects related to these activities.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of thiazole derivatives .

Propiedades

IUPAC Name |

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8(13)11(16)15-12-14-10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWSBFODOBIPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2840635.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2840637.png)

![ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate](/img/structure/B2840638.png)

![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)

![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)